Digalactosylceramide

Descripción

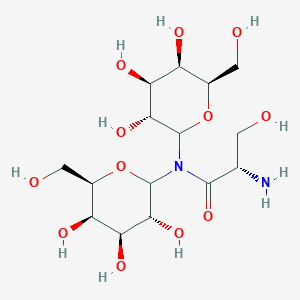

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C15H28N2O12 |

|---|---|

Peso molecular |

428.39 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-hydroxy-N,N-bis[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]propanamide |

InChI |

InChI=1S/C15H28N2O12/c16-4(1-18)13(27)17(14-11(25)9(23)7(21)5(2-19)28-14)15-12(26)10(24)8(22)6(3-20)29-15/h4-12,14-15,18-26H,1-3,16H2/t4-,5+,6+,7-,8-,9-,10-,11+,12+,14?,15?/m0/s1 |

Clave InChI |

CXTNKELDSAMJIU-GKOPTVQOSA-N |

SMILES isomérico |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)N(C2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)C(=O)[C@H](CO)N)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)N(C2C(C(C(C(O2)CO)O)O)O)C(=O)C(CO)N)O)O)O)O |

Origen del producto |

United States |

Biosynthesis and Catabolism of Digalactosylceramide Pathways

Catabolism

The breakdown of this compound is a hydrolytic process that takes place in the lysosome, requiring the sequential action of a specific hydrolase and the assistance of a sphingolipid activator protein.

The enzymatic degradation of this compound involves the cleavage of its terminal galactose residue. This reaction is catalyzed by the enzyme α-galactosidase A, which can also be referred to as this compound galactohydrolase. pnas.orgnih.govpnas.org The enzyme acts to hydrolyze the terminal α-galactosyl linkage of this compound, yielding galactosylceramide and a molecule of D-galactose. metabolomicsworkbench.orgmetabolomicsworkbench.orgkegg.jp This is a critical step in the catabolic cascade of globoseries glycosphingolipids. A deficiency in α-galactosidase A activity leads to the lysosomal accumulation of substrates with a terminal α-galactosyl residue, including this compound. nih.govpnas.org

The reaction is as follows: this compound + H₂O → Galactosylceramide + D-Galactose kegg.jp

This degradation is essential for the normal turnover of cellular membranes and the prevention of lipid storage disorders.

The efficient hydrolysis of membrane-bound this compound by the water-soluble α-galactosidase A requires the presence of a sphingolipid activator protein (SAP). pnas.orgresearchgate.net Specifically, Saposin B plays a vital role in this process. pnas.orgnih.govpnas.org

Saposins are small, non-enzymatic glycoproteins that facilitate the interaction between lysosomal hydrolases and their lipid substrates. oup.com Saposin B functions via a "solubilizer" or "liftase" mechanism. pnas.orgwhiterose.ac.uk It acts by extracting the this compound molecule from the lysosomal membrane, forming a soluble complex. pnas.org This complex then presents the lipid substrate to α-galactosidase A, making the terminal galactose residue accessible for hydrolysis. nih.gov

A deficiency in Saposin B results in the impaired degradation and subsequent lysosomal accumulation of various lipids, including this compound, globotriaosylceramide, and sulfatide, even when the respective degradative enzymes are present and functional. pnas.orgnih.govoup.com Similarly, a deficiency in prosaposin, the precursor protein to all four saposins (A, B, C, and D), leads to a severe, neonatal-fatal disease characterized by the accumulation of numerous sphingolipids, including this compound, due to the absence of all saposin functions. scholaris.calimes-institut-bonn.de

The coordinated action of α-galactosidase A and Saposin B is therefore indispensable for the complete catabolism of this compound.

Biological Functions and Cellular Roles of Digalactosylceramide

Digalactosylceramide as a Determinant of Cell Surface Recognition

The strategic location of this compound on the cell surface positions it as a key molecule for interacting with external factors, including pathogens.

Implications in Virus-Cell Interactions (e.g., Human Immunodeficiency Virus-1)

While the primary receptor for Human Immunodeficiency Virus-1 (HIV-1) is the CD4 molecule, evidence suggests that alternative pathways for infection exist, particularly in CD4-negative cells. nih.gov Glycosphingolipids, including those related to this compound, have been implicated in these alternative infection routes. The viral envelope glycoprotein (B1211001) gp120 of HIV-1 has been shown to bind to galactosylceramide (GalCer), a structurally related glycosphingolipid. nih.gov This interaction is significant as antibodies against GalCer can block the infection of certain CD4-negative cell lines. nih.gov

The binding of gp120 to GalCer occurs near the V3 loop, a principal neutralizing domain of the glycoprotein. nih.gov Furthermore, HIV-1 particles incorporate host cell-derived glycosphingolipids into their own membrane, and the composition of these lipids can influence the virus's ability to infect certain cells, such as dendritic cells. nih.gov This suggests that the presence of specific glycosphingolipids on both the virus and the host cell surface can be a crucial determinant in the initial stages of HIV-1 attachment and entry. nih.govfrontiersin.org

Immunological Modulation by this compound

This compound also plays a crucial role in the modulation of the immune system, primarily through its interaction with Natural Killer T (NKT) cells.

Antigen Presentation to Natural Killer T (NKT) Cells via CD1d

This compound can be presented as a lipid antigen to NKT cells by the CD1d molecule, an MHC class I-like molecule. jci.orgfrontiersin.org NKT cells are a specialized subset of T cells that recognize lipid antigens and play a critical role in bridging the innate and adaptive immune systems. frontiersin.orgembopress.org The presentation of this compound by CD1d on antigen-presenting cells (APCs) can lead to the activation of NKT cells. jci.orgjci.org This process is a key mechanism by which the immune system can recognize and respond to certain glycolipids. The structure of the glycolipid antigen is a critical determinant for its recognition by the NKT cell receptor. nih.gov

Receptor-Mediated Uptake Pathways of this compound for Antigen Presentation (e.g., LDL Receptor, Scavenger Receptors)

For this compound to be presented by CD1d, it must first be taken up by the antigen-presenting cell. Research has shown that this uptake is a receptor-mediated process. The Low-Density Lipoprotein (LDL) receptor has been identified as a key player in the uptake of this compound for subsequent presentation by CD1d. jci.orgnih.govresearchgate.netjci.org

In addition to the LDL receptor, scavenger receptors are also involved in the uptake of various glycolipid antigens for CD1d presentation. jci.orgnih.govresearchgate.netamanote.com The structural characteristics of the glycolipids themselves can determine which receptor pathway is utilized for their uptake. nih.govresearchgate.net This differential receptor usage suggests a mechanism for the selective presentation of different lipid antigens, thereby influencing the nature of the subsequent NKT cell response. nih.govresearchgate.net For instance, while the LDL receptor is important for this compound uptake, scavenger receptors are essential for the presentation of other glycolipids like α-galactosylceramide. jci.orgnih.govresearchgate.net

Table 2: Receptor-Mediated Uptake of Glycolipid Antigens for CD1d Presentation

| Glycolipid Antigen | Primary Uptake Receptor(s) | Reference |

|---|---|---|

| This compound | LDL Receptor | jci.orgjci.orgnih.govresearchgate.netjci.org |

| α-Galactosylceramide | Scavenger Receptor A | jci.orgnih.govresearchgate.net |

| Sphingomonas Glycolipids | Scavenger Receptors | jci.orgnih.govresearchgate.net |

Downstream Immunological Consequences of this compound-NKT Cell Activation

The activation of NKT cells by this compound presented on CD1d triggers a cascade of downstream immunological events. amanote.com Activated NKT cells rapidly produce a wide array of cytokines, which in turn influences the activity of various other immune cells, including dendritic cells (DCs), NK cells, B cells, and conventional T cells. embopress.orgoncotarget.com This positions NKT cells as crucial regulators that bridge the innate and adaptive immune responses. embopress.org

The interaction between activated NKT cells and DCs is particularly important. NKT cells can induce the maturation of DCs, leading to the upregulation of costimulatory molecules and the production of cytokines like IL-12. frontiersin.org This DC maturation is essential for the effective priming of adaptive immune responses, including the activation of CD8+ T cells, which are critical for anti-tumor and anti-viral immunity. frontiersin.orgnih.gov Therefore, the initial recognition of this compound by NKT cells can lead to a broad and potent amplification of the immune response. frontiersin.orgnih.gov

Contextual Role in T-Cell Activation and Differentiation Signaling

This compound (Ga2Cer), a glycosphingolipid, plays a significant role in the intricate processes of the immune system, particularly in the activation and differentiation of specific T-cell subsets. Its function is primarily contextualized through its interaction with Natural Killer T (NKT) cells, a unique lineage of T lymphocytes that recognize glycolipid antigens presented by the CD1d molecule.

The activation of T-cells is a cornerstone of the adaptive immune response, typically initiated when a T-cell receptor (TCR) recognizes an antigen presented by a Major Histocompatibility Complex (MHC) molecule. nih.govcusabio.com This recognition triggers a cascade of intracellular signals leading to T-cell proliferation, differentiation, and the execution of effector functions. cusabio.comnih.gov NKT cells, however, deviate from this paradigm by recognizing lipid antigens. The presentation of glycolipids like this compound by the non-classical MHC class I-like molecule, CD1d, is a critical initiating event. researchgate.net

Research has shown that the structural characteristics of glycolipids are determinant for their uptake and presentation by antigen-presenting cells (APCs). researchgate.net For instance, the uptake of this compound has been associated with the Low-Density Lipoprotein Receptor (LDLR) pathway, which facilitates its delivery to the cellular machinery for CD1d presentation. researchgate.net Once presented on the surface of an APC, the this compound-CD1d complex can be recognized by the TCR of an NKT cell. This engagement is a crucial step in NKT cell activation, leading to the rapid production of a variety of immunomodulatory cytokines, such as interferon-gamma (IFN-γ) and various interleukins. nih.gov This cytokine burst can, in turn, influence the behavior of other immune cells, including conventional CD4+ and CD8+ T-cells, B-cells, and dendritic cells, thereby shaping the broader immune response. nih.gov

This compound Contribution to Membrane Microarchitecture and Dynamics

Integration and Organization within Cellular Membrane Domains

This compound, as a sphingolipid, is an integral component of the cell membrane, where it contributes to the complex organization and compartmentalization of the lipid bilayer. Cellular membranes are not homogenous structures; instead, they contain specialized microdomains, often called "lipid rafts," which are enriched in specific lipids like sphingolipids and cholesterol. researchgate.netnih.gov These domains serve as dynamic platforms for organizing signaling molecules and regulating cellular processes. researchgate.netcore.ac.uk

Glycosphingolipids, including this compound, are key players in the formation of these membrane domains. limes-institut-bonn.de The structure of this compound, with its ceramide backbone and carbohydrate headgroup, facilitates interactions with neighboring lipids and proteins. The long, saturated acyl chains of the ceramide portion allow for tight packing with cholesterol and other sphingolipids, a defining characteristic of lipid rafts. researchgate.netlibretexts.org This preferential association leads to the segregation of this compound into these ordered domains, separating them from the more fluid, disordered regions of the membrane that are typically rich in phospholipids (B1166683) with unsaturated fatty acid chains. researchgate.netnih.gov

The integration of this compound into these microdomains is crucial for their function. By clustering in rafts, these glycolipids can help to recruit or exclude specific membrane proteins, including receptors and signaling molecules. core.ac.uk This clustering is thought to be stabilized by hydrogen bonding between the carbohydrate headgroups of the glycolipids. libretexts.org Studies on related glycosphingolipids have demonstrated that these interactions are fundamental to creating "glycosynapses" or carbohydrate-rich signaling domains. researchgate.net While found in many cell types, this compound is particularly noted as one of the neutral glycosphingolipids identified in the cell lines of the kidney, where its accumulation, along with globotriaosylceramide (Gb3), is associated with cellular dysfunction in Fabry disease. researchgate.netmdpi.com This highlights its role in maintaining normal membrane structure and function. The organization of this compound within these domains is therefore not merely structural but is intrinsically linked to its role in cellular signaling and adhesion. libretexts.org

Influence on Membrane Fluidity and Lipid Bilayer Behavior

Sphingolipids, including this compound, generally decrease membrane fluidity. Their long, often saturated, acyl chains and the ability to form hydrogen bonds lead to more ordered and tightly packed membrane domains. libretexts.org This creates a more rigid, or gel-like, state compared to the liquid-disordered state of bilayers composed primarily of phospholipids with unsaturated, kinked tails. nih.govwikipedia.org The presence of this compound contributes to this ordering effect, stabilizing the membrane and reducing the lateral mobility of surrounding lipid molecules. mdpi.com

The interaction with cholesterol is a key aspect of this behavior. Cholesterol intercalates between sphingolipids, filling voids and further increasing the packing density and order of the lipid bilayer, which tends to decrease fluidity at physiological temperatures. wikipedia.orgnih.gov By promoting the formation of these ordered domains, this compound influences the phase behavior of the membrane, contributing to the coexistence of liquid-ordered (raft) and liquid-disordered (non-raft) phases. wikipedia.org This phase separation is fundamental to the functional heterogeneity of cell membranes. uvigo.es The resulting changes in bilayer properties, such as increased thickness and rigidity in the raft domains, can directly affect the function of integral membrane proteins whose conformational state and activity are often sensitive to their lipid environment. mdpi.comnih.gov

Regulatory Mechanisms Governing Digalactosylceramide Homeostasis

Genetic and Transcriptional Control of Digalactosylceramide Pathway Enzymes

The synthesis of this compound is a multi-step enzymatic process, and the expression of the enzymes involved is under tight genetic and transcriptional control. The pathway begins with the synthesis of galactosylceramide (GalCer) from ceramide, a reaction catalyzed by UDP-galactose ceramide galactosyltransferase (UGT8). hmdb.cacam.ac.uk GalCer is then converted to this compound.

A key enzyme involved in the elongation of glycosphingolipid chains, including the synthesis of globo-series glycolipids that are structurally related to this compound, is Beta-1,3-galactosyltransferase 5 (B3GALT5). ontosight.ainih.gov The regulation of the gene encoding this enzyme provides insight into how the production of complex glycosphingolipids is controlled.

Gene and Promoter Structure: The B3GALT5 gene, which encodes the B3GALT5 enzyme, possesses multiple promoters. nih.gov Notably, it includes a retroviral long terminal repeat (LTR) promoter that is highly active in human embryonic stem cells. nih.gov This suggests that its expression is developmentally regulated and can be influenced by specific cellular contexts.

Transcriptional Factors and Signaling Pathways: The expression of B3GALT5 is controlled by specific signaling pathways. In human embryonic stem cells, its transcription is influenced by the Lamin A-NFYA and SIRT1-STAT3 signaling pathways. nih.gov This linkage to major cellular regulatory networks allows for the coordination of glycosphingolipid synthesis with cell state, differentiation, and proliferation.

Tissue-Specific Expression: The expression of enzymes like B3GALT5 is often tissue-specific, leading to different glycosphingolipid profiles in various parts of the body. For instance, B3GALT5 is expressed in the brain and kidneys. uniprot.org

Hypoxia-Inducible Factor (HIF): Other enzymes in related pathways, such as galactosylceramide sulfotransferase (GAL3ST1), which sulfates GalCer, are known to be responsive to Hypoxia-Inducible Factor (HIF). nih.gov This suggests that the metabolic pathways surrounding galactosylceramides can be regulated by cellular stress conditions like low oxygen.

Control at the genetic and transcriptional level ensures that the enzymes required for this compound synthesis are produced in the right cells, at the right time, and in response to specific developmental or environmental cues.

Interplay and Feedback Regulation within Sphingolipid Metabolic Networks

The synthesis of this compound does not occur in isolation but is deeply integrated into the complex and interconnected network of sphingolipid metabolism. The availability of its precursor, ceramide, is a critical regulatory node, governed by numerous feedback mechanisms that maintain cellular lipid homeostasis. nih.govnih.govresearchgate.net

De Novo Synthesis Feedback: The de novo synthesis of ceramide is initiated by the serine palmitoyltransferase (SPT) complex. nih.gov This complex is subject to a negative feedback loop mediated by ORM1-like proteins (ORMDLs), which sense ceramide levels. nih.gov When ceramide levels are high, ORMDLs inhibit SPT activity, thus downregulating the entire sphingolipid biosynthetic pathway, including the branch leading to this compound. nih.gov

Golgi-Based Feedback Loop: Ceramide is transported from the endoplasmic reticulum (ER) to the Golgi apparatus for conversion into complex sphingolipids like sphingomyelin (B164518) (SM) and glycosphingolipids. dovepress.com The synthesis of SM from ceramide at the Golgi produces diacylglycerol (DAG) as a byproduct. nih.govdovepress.com This DAG can activate protein kinase D (PKD), which in turn phosphorylates and inhibits the ceramide transfer protein (CERT). dovepress.com This inhibition reduces the flow of ceramide from the ER to the Golgi, acting as a homeostatic mechanism to prevent excessive sphingolipid synthesis. dovepress.comembopress.org

Metabolic Branching and Competition: At the Golgi, ceramide stands at a metabolic crossroads and can be directed towards multiple pathways. It can be converted into sphingomyelin or used as a substrate for glucosylceramide synthase or galactosylceramide synthase (UGT8). This competition for a common substrate means that the activity of one pathway can influence the flux through another. For example, high rates of sphingomyelin synthesis can limit the ceramide available for the production of galactosylceramide and, subsequently, this compound. embopress.org

Experimental Modulation of this compound Metabolism

Researchers employ a variety of genetic and pharmacological tools to modulate the this compound pathway. These experimental approaches are invaluable for dissecting the function of this lipid and understanding its role in health and disease.

Genetic Modulation:

Gene Silencing (siRNA): Small interfering RNA (siRNA) is a powerful tool for transiently silencing the expression of specific genes. droracle.aihorizondiscovery.com By designing siRNAs that target the mRNA of enzymes like UGT8 or B3GALT5, researchers can specifically decrease the production of these enzymes, leading to reduced synthesis of galactosylceramide and this compound. This approach has been used successfully to silence other glycosyltransferases, such as lactosylceramide (B164483) synthase, to study their role in biological processes like angiogenesis. ahajournals.org

Gene Knockout: Targeted disruption of genes in animal models, such as mice, provides a way to study the long-term consequences of pathway deficiencies. For example, knocking out the gene for glucosylceramide synthase, a related enzyme, was found to be embryonically lethal, highlighting the critical importance of glycosphingolipid synthesis. oup.com

Pharmacological Modulation:

Pathway-Specific Inhibitors: The development of specific enzyme inhibitors allows for acute and often reversible modulation of metabolic pathways. A notable example is RA-5557, a thienopyridine derivative that selectively inhibits UGT8, the enzyme that synthesizes galactosylceramide. cam.ac.uk Administration of this inhibitor in a mouse model of Krabbe disease led to a significant reduction in pathologically elevated galactosylceramide and its toxic metabolite, psychosine. cam.ac.uk

Broad-Spectrum Inhibitors: Other compounds inhibit earlier or broader steps in the pathway. L-cycloserine, for instance, is a less specific inhibitor that blocks the de novo synthesis of all sphingolipids by targeting the SPT complex. cam.ac.uk Inhibitors of glucosylceramide synthase, such as 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), have been widely used to study the functions of glucosylceramide-based GSLs. ahajournals.orgoup.com

Substrate Mimics: Another strategy involves the use of synthetic substrate analogues. Adamantyl glycosphingolipids (adaGSLs), for example, are GSL mimics that can selectively modulate GSL metabolism. nih.gov These compounds can act as alternative substrates or inhibitors for downstream enzymes, effectively diverting or blocking specific metabolic routes. nih.gov

These experimental tools for modulating this compound metabolism are essential for functional studies and for exploring potential therapeutic strategies for diseases characterized by aberrant sphingolipid metabolism.

Pathophysiological Implications of Digalactosylceramide Dysregulation

Digalactosylceramide Accumulation in Lysosomal Storage Diseases

Lysosomal storage diseases are a group of inherited metabolic disorders caused by defects in lysosomal function, often due to the deficiency of a specific enzyme required for the breakdown of macromolecules. This deficiency leads to the accumulation of undigested or partially digested material within the lysosomes, resulting in cellular dysfunction.

Fabry Disease: Molecular Basis of this compound Accumulation

Fabry disease is an X-linked lysosomal storage disorder resulting from mutations in the GLA gene, which encodes the enzyme α-galactosidase A (α-Gal A). nih.govscielo.brnews-medical.net This enzyme is responsible for the hydrolysis of glycosphingolipids with terminal α-galactosyl residues. nih.govuminho.pt The primary substrate that accumulates in Fabry disease is globotriaosylceramide (Gb3). nih.govnews-medical.netmdpi.com However, due to the enzyme's role in cleaving terminal α-galactose moieties, its deficiency also leads to the accumulation of other glycosphingolipids, including this compound. nih.govscielo.brnih.govnih.gov

The molecular basis of this accumulation lies in the inability of the deficient α-Gal A to cleave the terminal galactose from this compound, a step required for its normal degradation within the lysosome. centerwatch.commdpi.com This leads to the progressive buildup of both Gb3 and this compound within the lysosomes of various cell types throughout the body, particularly in the vascular endothelium, kidneys, heart, and nervous system. nih.govscielo.brmdpi.com The accumulation of these lipids disrupts normal cellular and microvascular function, leading to the multisystemic clinical manifestations of Fabry disease. nih.govmdpi.com To date, over 770 mutations in the GLA gene have been identified, leading to varying degrees of enzyme deficiency and a wide spectrum of disease severity. nih.gov

Table 1: Key Glycosphingolipids Accumulating in Fabry Disease

| Glycosphingolipid | Abbreviation | Primary/Secondary Accumulation | Role of α-Galactosidase A |

| Globotriaosylceramide | Gb3, GL-3 | Primary | Catalyzes the hydrolysis of the terminal α-galactose residue. nih.govmdpi.com |

| This compound | Gal2Cer | Secondary | Catalyzes the hydrolysis of the terminal α-galactose residue. uminho.ptnih.govmdpi.com |

| Globotriaosylsphingosine | lyso-Gb3 | Secondary | Deacylated form of Gb3. mdpi.com |

| Blood Group B Glycolipids | - | Secondary | Cleavage of terminal α-galactose residues. uminho.ptnih.gov |

Variant Metachromatic Leukodystrophy: Altered Glycolipid Excretion Patterns

Metachromatic leukodystrophy (MLD) is an autosomal recessive lysosomal storage disorder typically caused by a deficiency of the enzyme arylsulfatase A (ARSA), leading to the accumulation of sulfatides. nih.govradiopaedia.orgmedscape.com However, a variant form of MLD exists that is not due to ARSA deficiency but rather to a deficiency in an activator protein, saposin B (SapB). cambridge.orgnih.gov Saposin B is a sphingolipid activator protein required for the degradation of several sphingolipids, including sulfatide. nih.govnih.gov

In saposin B-deficient MLD, the analysis of urinary glycolipids reveals a distinct excretion pattern. While there is a massive excretion of sulfatides, as seen in classical MLD, there is also an increased excretion of other glycolipids. cambridge.org Studies have shown that a deficiency of saposin B can lead to the accumulation of various sphingolipids, including this compound. nih.govmdpi.com This is because saposin B is also required for the proper degradation of other glycolipids, such as globotriaosylceramide and this compound, by their respective lysosomal enzymes. nih.gov Therefore, in this variant of MLD, the altered glycolipid excretion pattern, which can include elevated levels of this compound, is a key diagnostic clue pointing towards a defect in the activator protein rather than the enzyme itself. cambridge.org

Cellular and Systemic Consequences of Aberrant this compound Levels

The accumulation of this compound, alongside other glycosphingolipids, within lysosomes triggers a cascade of cellular and systemic events that contribute to the pathology of diseases like Fabry disease. mdpi.com At the cellular level, the engorgement of lysosomes with these lipids can impair essential cellular processes. This includes disrupting autophagy, the cell's natural recycling process, and interfering with mitochondrial function and energy production. mdpi.commdpi.com

The lipid-laden lysosomes can also lead to dysfunction of the endoplasmic reticulum, inducing the unfolded protein response. mdpi.com Furthermore, the accumulation of these lipids can alter ion channel expression and membrane transport, leading to cellular dysfunction in various tissues. mdpi.com These cellular disturbances collectively contribute to the systemic manifestations of the disease. For instance, in Fabry disease, the progressive accumulation in endothelial cells, podocytes, and cardiomyocytes leads to kidney failure, cardiac problems, and cerebrovascular complications. mdpi.com The systemic consequences are a direct result of the widespread cellular damage initiated by the primary lysosomal storage defect. uminho.pt

Broader Connections to Cellular Stress and Pathological Processes

The dysregulation of glycosphingolipids like this compound extends beyond the context of lysosomal storage diseases and has broader connections to general cellular stress and other pathological states. Sphingolipids are now recognized as critical signaling molecules involved in fundamental cellular processes such as cell proliferation, apoptosis (programmed cell death), and inflammation. nih.gov

An accumulation of certain sphingolipids, including ceramides (B1148491) and related compounds, can be a trigger for cellular stress pathways. nih.gov For example, the accumulation of lactosylceramide (B164483), a precursor in the synthesis of more complex glycosphingolipids, can induce oxidative stress by generating reactive oxygen species. nih.gov This oxidative stress environment can then trigger inflammatory cascades and contribute to a variety of pathological conditions. nih.gov While direct evidence specifically linking this compound to these broader stress pathways is still emerging, its structural similarity to other bioactive sphingolipids suggests it may also play a role in modulating cellular stress responses. The accumulation of various sphingolipids in diseases like prosaposin deficiency, which includes this compound, points to a complex interplay and dysregulation of multiple lipid-mediated signaling pathways. mdpi.com This highlights the intricate role of sphingolipid metabolism in maintaining cellular homeostasis and how its disruption can contribute to a wide range of pathological processes. nih.govnumberanalytics.com

Methodologies and Advanced Approaches in Digalactosylceramide Research

Quantitative and Qualitative Analytical Techniques for Digalactosylceramide

Accurate analysis of this compound requires powerful techniques that can handle the complexity and diversity of lipid species within biological samples.

Mass spectrometry (MS) is a cornerstone of lipidomics, offering high sensitivity and specificity for the analysis of digalactosylceramides. nih.gov Various MS-based approaches are employed for both qualitative identification and quantitative measurement.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution variants like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are workhorse techniques. mdpi.comdndi.org These methods couple the separation power of liquid chromatography with the analytical precision of mass spectrometry, enabling the detection and quantification of numerous sphingolipid classes simultaneously from biological extracts. nih.govnih.gov For qualitative analysis, high-resolution systems like Quadrupole Time-of-Flight (Q-TOF) MS can predict molecular formulas with high precision, aiding in the structural characterization of unknown compounds. researchgate.netmdpi.comjabonline.in The robustness of LC-MS methods allows for the detailed profiling of ceramide subclasses in various biological samples, including skin. nih.gov

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is another powerful tool, particularly for rapid fingerprinting of glycosphingolipids. nih.govresearchgate.net MALDI-MS is noted for its speed, sensitivity, and tolerance for sample impurities. nih.gov It has been successfully used to identify numerous molecular species of this compound (also known as galabiosylceramide or Ga2) in urinary samples from patients with Fabry disease. nih.govresearchgate.net In such studies, MALDI-MS/MS can identify different fatty acid and sphingoid base compositions within the this compound family. nih.gov Combining MALDI-MS with thin-layer chromatography (TLC) further enhances its utility by allowing spatially-resolved analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, although it often requires derivatization to make the lipids volatile. While glucosylceramide (GlcCer) and galactosylceramide (GalCer) are indistinguishable by MS alone, GC can be used to separate them. nih.gov Qualitative analysis with GC-MS is effective because the resulting mass spectrum provides the molecular weight and a fragmentation pattern that acts as a molecular fingerprint. libretexts.org

The choice of MS technique often depends on the specific research question, balancing the need for high-throughput screening, detailed structural elucidation, or precise quantification.

Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Technique | Principle | Advantages | Applications in this compound Research |

|---|---|---|---|

| LC-MS/MS | Separates lipids via liquid chromatography before ionization (e.g., ESI) and MS/MS analysis. nih.govnih.gov | High sensitivity and specificity; suitable for complex mixtures; enables quantification. nih.govsciex.com | Comprehensive profiling and quantification of sphingolipids, including digalactosylceramides, in cells, tissues, and fluids. mdpi.comnih.gov |

| UPLC-MS/MS | A high-resolution version of LC-MS using smaller column particles for improved separation efficiency. researchgate.net | Faster analysis times; superior resolution of isomers. dndi.orgresearchgate.net | Baseline separation of this compound (Ga2) from its structural isomer, lactosylceramide (B164483), in urine for Fabry disease research. researchgate.net |

| MALDI-TOF MS | Analyte is co-crystallized with a matrix and ionized by a laser, with mass determined by time-of-flight. nih.gov | Rapid analysis; high throughput; tolerance of impurities; useful for imaging (MALDI-MSI). nih.govnih.gov | Fingerprinting molecular species of this compound in patient samples; validation of signals in cell culture and tissues. nih.govbiorxiv.org |

| GC-MS | Separates volatile (or derivatized) compounds in a gas-phase column before ionization and mass analysis. nih.gov | Excellent separation for certain isomers; provides distinct fragmentation patterns for identification. nih.govlibretexts.org | Differentiation of galactosylceramide from glucosylceramide after chromatographic separation. nih.gov |

A significant challenge in this compound research is the presence of numerous species and isoforms, including structural isomers that are difficult to distinguish. For instance, this compound (Ga2) is a structural isomer of lactosylceramide (LacCer), and galactosylceramide (GalCer) is an isomer of glucosylceramide (GlcCer). nih.govresearchgate.net These isomers often have nearly identical masses, making their separation essential for accurate identification and quantification.

Advanced chromatographic techniques are the primary solution. Normal-phase Ultra-Performance Liquid Chromatography (UPLC) has been shown to achieve baseline separation of Ga2 isoforms from their lactosylceramide counterparts in urine samples. researchgate.net This separation significantly increases the sensitivity and specificity of Ga2 analysis, which is crucial for monitoring conditions like Fabry disease. researchgate.net

Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (SFC/MS/MS) represents another cutting-edge approach. SFC uses a supercritical fluid as the mobile phase, offering unique separation properties. This technique has been successfully developed to discriminate between four hexosylceramide diastereomers: α-GalCer, β-GalCer, α-GlcCer, and β-GlcCer, a feat not easily achieved with standard LC-MS. nih.gov

Beyond chromatography, ion mobility spectrometry (IMS) offers another dimension of separation based on the size, shape, and charge of an ion. The SELECT SERIES Cyclic™ IMS, with its multi-pass capability, can achieve complete separation of GalCer and GlcCer isomers based on their different arrival times, which reflect slight differences in their molecular conformation. waters.com This demonstrates the power of IMS in resolving lipid isomers that are challenging to separate using classical analytical methods alone. waters.com

Mass Spectrometry-Based Profiling and Identification (e.g., GC-MS, MALDI-MS-MS, UPLC-MS/MS, LC-MS)

Genetic and Cellular Models for Elucidating this compound Functions

To understand the biological roles of this compound, researchers utilize various model systems that allow for the manipulation and observation of its metabolic pathways and downstream effects.

In vitro models, ranging from traditional two-dimensional (2D) cell cultures to more physiologically relevant three-dimensional (3D) systems, are invaluable for studying biological processes outside of a living organism. emulatebio.com These systems are used to investigate the metabolism and function of this compound at the cellular level.

Cultured skin fibroblasts from patients with genetic disorders of sphingolipid metabolism, such as sphingolipid activator protein (SAP) deficiency, provide a direct window into the consequences of pathway disruption. nih.gov In these cells, researchers can observe the accumulation of specific glycolipids, including this compound, and study the associated partial enzyme deficiencies. nih.gov

Modern 3D cell culture models, such as spheroids and organoids, offer an environment that more closely mimics in vivo tissues by incorporating cell-cell interactions and nutrient gradients. frontiersin.orgfrontiersin.org These complex in vitro models (CIVMs) can simulate the structure and function of human organs, providing a more predictive system for studying lipid function and metabolism. emulatebio.comcelvivo.com For example, cell culture systems are used to validate signals obtained from MALDI-MSI by treating cells with enzymes or inhibitors to modulate the levels of specific sphingolipids and observing the corresponding changes in the mass spectra. biorxiv.org

Animal models are crucial for studying the systemic effects and in vivo functions of this compound, which cannot be fully recapitulated in cell culture. nih.gov The choice of model depends on the specific biological question, with mice and rats being the most common. harvard.edu

A key example is the use of galactosidase A (GLA) knockout mice as a model for Fabry disease. researchgate.net In this X-linked disorder, a deficiency in the α-galactosidase A enzyme leads to the accumulation of glycosphingolipids, including this compound (Ga2) and globotriaosylceramide (Gb3). nih.govresearchgate.net These knockout mice replicate the primary biochemical defect of the disease, allowing researchers to study the pathological consequences of Ga2 accumulation in various organs and to test potential therapeutic strategies.

Other animal models have also provided insights. Analysis of kidney tissue from pigs revealed the presence of small amounts of digalactosylceramides as part of their normal glycosphingolipid profile. oup.com Furthermore, mouse models of diseases like breast cancer have been used to apply and validate advanced imaging techniques for visualizing sphingolipid distribution in pathological tissues. biorxiv.org These models are indispensable for translating findings from basic biochemistry and cell biology into a physiological context. nih.gov

Table 2: Examples of Animal Models in this compound Research

| Animal Model | Research Application | Key Findings/Phenotypes |

|---|---|---|

| Galactosidase A (GLA) Knockout Mouse | Model for Fabry Disease. researchgate.net | Accumulation of this compound (Ga2) and globotriaosylceramide (Gb3) in tissues; allows study of disease pathology and therapeutic efficacy. nih.govresearchgate.net |

| Pig (Sus scrofa) | Study of normal tissue glycosphingolipid composition. oup.com | Identified small amounts of digalactosylceramides as natural constituents of kidney tissue. oup.com |

| PyMT Mouse Model | Model for breast cancer. biorxiv.org | Used to validate and apply optimized MALDI-MSI methods for imaging sphingolipids in tumor tissues. biorxiv.org |

| Sphingolipid Activator Protein (SAP) Deficient Mouse | Model for generalized sphingolipid storage disease (Prosaposin deficiency). nih.gov | Replicates the massive lysosomal storage of multiple glycolipids, including this compound, seen in human patients. nih.gov |

In Vitro Cell Culture Systems for Metabolic and Functional Analysis

Enzymatic and Biochemical Assays for Pathway Characterization

Characterizing the enzymes that synthesize and degrade this compound is fundamental to understanding its metabolic pathway. Enzymatic and biochemical assays are designed to measure the activity of these enzymes and to elucidate their mechanisms of action. eddc.sg

These assays often involve incubating a protein extract or purified enzyme with a specific substrate and then measuring the rate of product formation. nih.gov For example, to characterize a newly discovered glycosyltransferase that synthesizes α-galactosylceramide, researchers performed enzymatic reactions using a ceramide acceptor and a UDP-Galactose donor. The formation of the product was then monitored over time using High-Performance Liquid Chromatography (HPLC). mdpi.com

Substrates can be modified to facilitate detection. This includes using fluorescently-labeled ceramides (B1148491) (e.g., Ceramide-NBD) or chromogenic substrates (e.g., p-nitrophenyl-α-D-galactopyranoside) where the release of the chromophore can be measured spectrophotometrically. mdpi.commcgill.ca For greater specificity and relevance, assays can use liposomal preparations that incorporate the lipid substrate into a membrane environment, mimicking its natural state. nih.gov

Enzyme activity can be measured indirectly as well. Some assays couple the reaction of interest to a secondary enzymatic reaction that produces a readily detectable molecule like NADPH, which can be quantified by its absorbance. researchgate.net These robust assays are essential for determining enzyme kinetics, substrate specificity, and the effects of inhibitors or activators, thereby providing a detailed picture of how this compound levels are regulated. eddc.sgnih.gov

Future Perspectives and Translational Aspects in Digalactosylceramide Research

Development of Novel Immunomodulatory Agents Targeting Digalactosylceramide Pathways

The discovery that this compound and its analogs can modulate immune responses has spurred the development of new therapeutic agents. numberanalytics.comnumberanalytics.com These agents primarily target natural killer T (NKT) cells, a specialized T cell population that recognizes glycolipid antigens presented by the CD1d molecule. nih.gov

Researchers are designing and synthesizing novel glycolipid ligands inspired by natural structures, such as those from the gut symbiont Bacteroides fragilis. nih.gov By modifying the acyl chain of these glycolipids, scientists aim to create analogs that can either stimulate or suppress the immune system in a controlled manner. nih.gov For instance, α-Galactosylceramide (α-GalCer) is a well-known NKT cell antigen, and variations in its structure can significantly influence the type of immune response, shifting it towards either a Th1 (pro-inflammatory) or Th2 (anti-inflammatory) profile. nih.gov Th1-promoting ligands show potential as cancer treatments and vaccine adjuvants, while Th2-biased ligands are promising for treating autoimmune diseases. nih.govmdpi.com

The development of these immunomodulatory agents involves a multidisciplinary approach, combining organic synthesis, immunology, and computational modeling. nih.gov The ultimate goal is to create targeted therapies for a range of conditions, including autoimmune disorders, cancer, and infectious diseases. numberanalytics.comnih.gov

Table 1: Examples of Immunomodulatory Strategies Targeting this compound Pathways

Strategies for Modulating this compound Metabolism in Disease States

Alterations in this compound metabolism are implicated in several diseases, including certain metabolic disorders and cancers. Consequently, strategies aimed at modulating the enzymes involved in its synthesis and degradation are being explored as potential therapeutic interventions.

One key area of focus is the inhibition of enzymes like diacylglycerol acyltransferase (DGAT), which are involved in the broader pathways of lipid metabolism that can influence glycosphingolipid synthesis. researchgate.net While not directly targeting this compound synthesis, modulating these upstream pathways can affect the availability of precursors. Small molecule inhibitors of DGAT1 and DGAT2 are being investigated for the treatment of metabolic diseases such as obesity, type 2 diabetes, and fatty liver disease. researchgate.net

In the context of type 1 diabetes, studies have shown that elevated levels of glycoceramides in peripheral blood mononuclear cells are associated with disease progression. biorxiv.org This suggests that targeting the sphingolipid pathway in immune cells could be a viable therapeutic strategy. biorxiv.org Furthermore, drug delivery strategies, such as using nanoparticles to target specific tissues or cells, are being developed to improve the efficacy and reduce the side effects of these metabolic modulators. nih.gov

Research is also delving into how environmental factors and the gut microbiota can influence lipid metabolism and, by extension, this compound levels, opening up new avenues for therapeutic intervention through diet or probiotics. researchgate.netbiorxiv.org

Emerging Analytical Technologies for High-Resolution this compound Analysis

The accurate and sensitive detection of this compound and other glycolipids is crucial for both basic research and clinical diagnostics. Recent years have seen the emergence of advanced analytical technologies that offer unprecedented resolution and sensitivity.

High-resolution mass spectrometry (HRMS) has become an indispensable tool for the detailed structural characterization and quantification of glycolipids. ijsra.netlabmanager.com Techniques like Orbitrap-based mass spectrometry provide high mass accuracy and resolution, enabling the differentiation of closely related lipid species. labmanager.com The development of new workflows, such as the multi-attribute method (MAM), is streamlining the analysis of complex biological samples in the biopharmaceutical industry. labmanager.comnih.gov

Chromatographic techniques, particularly supercritical fluid chromatography (SFC), are gaining prominence as green and efficient methods for separating complex lipid mixtures. mdpi.com SFC, which uses supercritical carbon dioxide as the mobile phase, offers rapid and high-resolution separations. mdpi.com

For cellular-level analysis, innovative techniques like 3D-OrbiSIMS (Secondary Ion Mass Spectrometry) are being used for single-cell metabolic profiling. acs.org This technology allows researchers to study the metabolic signatures of individual cells, providing insights into cell-to-cell variability in this compound expression and its correlation with cellular phenotype. acs.org Additionally, advances in portable and miniaturized analytical instruments, including smartphone-based technologies, are paving the way for rapid, on-site analysis in the future. theanalyticalscientist.com

Table 2: Advanced Analytical Technologies for this compound Analysis

Advanced Studies in Host-Pathogen Interactions Mediated by this compound

This compound serves as a receptor for various pathogens, playing a critical role in the initial stages of infection. expasy.orgnih.gov Advanced studies are focused on elucidating the molecular details of these interactions to develop new anti-infective strategies.

For instance, this compound has been identified as a receptor for pathogens such as Burkholderia cepacia, particularly in the context of cystic fibrosis. nih.gov It is also recognized by toxins like the Shiga toxin produced by Shigella dysenteriae and Staphylococcal enterotoxin-B. expasy.org The initial binding of a pathogen to host cell surface receptors like this compound is a crucial step that prevents its removal by host clearance mechanisms. nih.gov

Current research utilizes a combination of structural biology techniques, such as X-ray diffraction, and biochemical and biophysical methods to understand the protein-carbohydrate interactions at the atomic level. csic.es This knowledge is being used to design and develop antimicrobial agents that can block the binding of pathogens to their host cell receptors. csic.es

Furthermore, the role of extracellular vesicles (EVs) in mediating host-pathogen communication is an emerging area of study. nih.gov Pathogens can induce the release of EVs from infected host cells, and these vesicles can carry molecules that modulate the host immune response. nih.gov Understanding how this compound is involved in these EV-mediated processes could provide new targets for therapeutic intervention in infectious diseases. nih.gov The complex interplay between host and pathogen, including the pathogen's ability to evade the immune system, is a key focus of this research. csic.esmdpi.com

Table 3: Compound Names Mentioned in the Article

Q & A

Basic Research Questions

Q. What is the structural configuration of digalactosylceramide, and how does it influence its biological activity?

- Methodological Answer : this compound (Gal-α1→4Gal-β1→1′Cer) features a disaccharide headgroup with α- and β-linked galactose residues attached to a ceramide backbone. Its stereochemical specificity (e.g., C6″ N-acyl amino substitutions) determines interactions with lipid-binding proteins and membrane microdomains. Structural analysis employs NMR spectroscopy and high-resolution mass spectrometry to resolve stereochemistry and acyl chain variability . For functional studies, synthetic analogs (e.g., Scheme 3 in synthetic protocols) are used to test immune modulation, such as type I NKT cell activation .

Q. What are the primary biosynthetic pathways for this compound in mammalian systems?

- Methodological Answer : Biosynthesis occurs via galactosyltransferase-mediated sequential addition of galactose to ceramide. In murine kidney models, UDP-galactose:ceramide galactosyltransferase (UGT8) is critical. Hormonal regulation (e.g., testosterone, estrogen) modulates enzyme activity, altering this compound levels in renal tissues. Isotopic tracer studies (e.g., C-labeled precursors) and knockout models are used to validate pathway specificity .

Q. What analytical techniques are most effective for characterizing this compound in complex biological samples?

- Methodological Answer : Liquid chromatography–mass spectrometry (LC-MS) with hydrophilic interaction liquid chromatography (HILIC) separates glycosphingolipids by polarity. Tandem MS/MS fragmentation distinguishes isomeric structures (e.g., Galα vs. Galβ linkages). For tissue localization, matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) provides spatial resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported functions of this compound across different tissue types?

- Methodological Answer : Contradictions (e.g., pro-inflammatory vs. immunosuppressive roles) arise from tissue-specific lipid microenvironments. Comparative lipidomics of isolated membrane fractions (e.g., detergent-resistant membranes) combined with CRISPR-Cas9 silencing of biosynthetic enzymes (e.g., UGT8) can clarify context-dependent roles. Integrative pathway analysis (transcriptome + lipidome) is critical, as demonstrated in DKC1-driven sphingolipid studies .

Q. What experimental strategies are optimal for studying this compound's role in sphingolipid metabolism under pathological conditions?

- Methodological Answer : Use inducible knockout models (e.g., Cre-lox systems) to study tissue-specific this compound depletion. For metabolic tracing, pulse-chase experiments with C-labeled serine or palmitate track sphingolipid flux. In cancer models, CRISPR interference (CRISPRi) targeting galactosyltransferases paired with lipidomics identifies tumor-specific metabolic dependencies .

Q. How to design a robust experimental protocol to investigate hormonal regulation of this compound in renal tissues?

- Methodological Answer :

- Step 1 : Establish baseline this compound levels in wild-type vs. hormone receptor-knockout mice using LC-MS .

- Step 2 : Administer hormone agonists/antagonists (e.g., dihydrotestosterone) and monitor enzymatic activity via radiolabeled UDP-galactose incorporation assays .

- Step 3 : Validate findings with immunohistochemistry (IHC) using validated anti-digalactosylceramide antibodies (e.g., clone KH-4). Include controls with pre-adsorbed antibodies to confirm specificity .

Q. What computational models can predict this compound interactions in membrane microdomains?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) model lipid bilayer interactions. Parameters include acyl chain length (C16:0 vs. C24:0) and headgroup orientation. Machine learning approaches (e.g., random forest classifiers) trained on lipidomic datasets predict microdomain partitioning based on structural descriptors .

Q. How to validate the specificity of this compound antibodies in immunohistochemical studies?

- Methodological Answer :

- Pre-adsorption Control : Incubate antibodies with excess synthetic this compound; loss of staining confirms specificity .

- Knockout Validation : Compare staining in wild-type vs. UGT8-knockout tissues.

- Cross-Reactivity Screening : Test against structurally related lipids (e.g., lactosylceramide) using ELISA or dot blot .

Methodological Resources

- Synthesis : Refer to Scheme 3 for C6″ N-acyl amino-substituted analogs, which improve solubility for in vitro assays .

- Data Reproducibility : Follow BJOC guidelines for experimental detail inclusion (e.g., solvent purity, reaction yields) .

- Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in lipid-pathway correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.